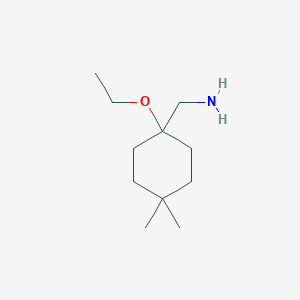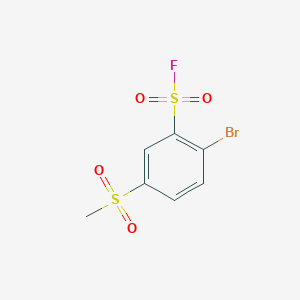
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of both bromine and sulfonyl fluoride groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-bromo-5-methanesulfonylbenzene-1-sulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is favored for its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs a cascade process that transforms sulfonates or sulfonic acids directly into sulfonyl fluorides. This method is advantageous due to its use of readily available and inexpensive starting materials, as well as its mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the aid of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products can include sulfonic acids or sulfonyl chlorides, depending on the reaction conditions.
Scientific Research Applications
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. The molecular targets often include serine and cysteine residues, which are critical for the catalytic activity of many enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzene-1-sulfonyl fluoride: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride: The chloride analog, which is often used as a precursor in the synthesis of the fluoride compound.
Uniqueness
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl fluoride is unique due to its dual functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective covalent modification of biomolecules .
Properties
Molecular Formula |
C7H6BrFO4S2 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-bromo-5-methylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 |
InChI Key |
VKBNXXHYNUVQPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


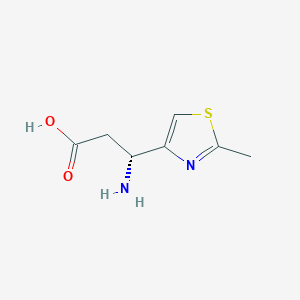
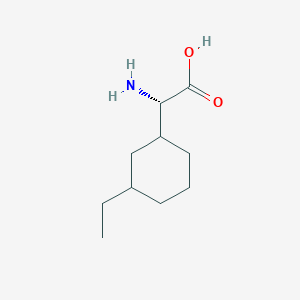
![(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid](/img/structure/B13296065.png)
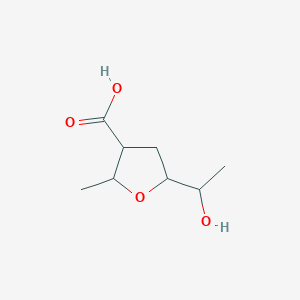
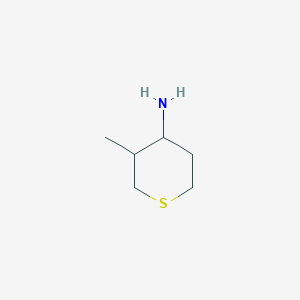
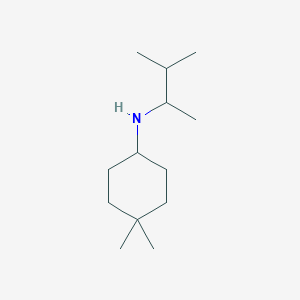
![2-(5-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-4H-1,2,4-triazol-3-yl)ethan-1-amine](/img/structure/B13296080.png)
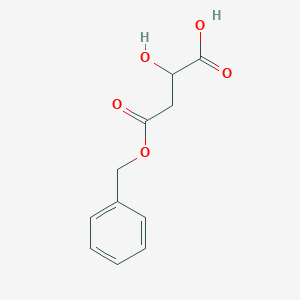
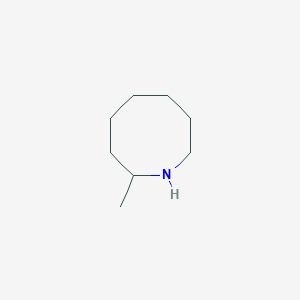
![2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13296104.png)
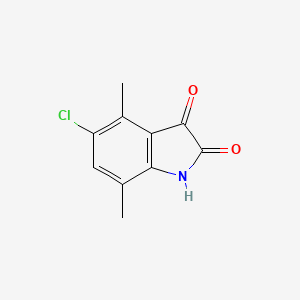

![(2-Methylpropyl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13296117.png)
